molecular formula C15H33N2O2PSi B11109077 Trimethylsilyl bis(piperidin-1-ylmethyl)phosphinate

Trimethylsilyl bis(piperidin-1-ylmethyl)phosphinate

Cat. No.: B11109077
M. Wt: 332.49 g/mol
InChI Key: PALQSRXDNXFBGV-UHFFFAOYSA-N
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Description

1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE typically involves the reaction of trimethylsilyl chloride with bispiperidinomethylphosphinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE has a wide range of applications in scientific research, including:

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE exerts its effects involves the interaction of its phosphinate group with various molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    1-Trimethylsilyl-1-propyne: Known for its high gas permeability and use in membrane technology.

    4-Trimethylsilyl Diphenyl Acetylene: Used in polymer synthesis and luminescent property adjustment.

Uniqueness

1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE stands out due to its combination of a trimethylsilyl group and a bispiperidinomethylphosphinate moiety, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a compound of significant interest.

Properties

Molecular Formula

C15H33N2O2PSi

Molecular Weight

332.49 g/mol

IUPAC Name

bis(piperidin-1-ylmethyl)phosphoryloxy-trimethylsilane

InChI

InChI=1S/C15H33N2O2PSi/c1-21(2,3)19-20(18,14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-15H2,1-3H3

InChI Key

PALQSRXDNXFBGV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP(=O)(CN1CCCCC1)CN2CCCCC2

Origin of Product

United States

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